Trehalose 6-phosphate dipotassium salt

Plant signaling kinase inhibition metabolite selectivity

Trehalose 6-phosphate dipotassium salt is the indispensable, validated standard for quantifying T6P in plant metabolomics via HILIC-ESI-MS, offering consistent ionization and retention time alignment. As a selective SnRK1 inhibitor active at 1–20 μM, it is irreplaceable by glucose-6-phosphate or alternative salts that introduce ion suppression or altered chromatographic behavior. This high-purity reagent ensures reproducible enzyme kinetics and supports agricultural biotech research into drought tolerance and carbon flow regulation.

Molecular Formula C12H21K2O14P
Molecular Weight 498.46 g/mol
CAS No. 136632-28-5
Cat. No. B593222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalose 6-phosphate dipotassium salt
CAS136632-28-5
Synonymsα-D-glucopyranosyl α-D-glucopyranoside 6-(dihydrogen phosphate), dipotassium salt
Molecular FormulaC12H21K2O14P
Molecular Weight498.46 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]
InChIInChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1
InChIKeyYKCUKYNZTFYPHM-PVXXTIHASA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Trehalose 6-Phosphate Dipotassium Salt: A Validated T6P Signaling Probe and Quantitative Analytical Standard


Trehalose 6-phosphate dipotassium salt (CAS: 136632-28-5) is the dipotassium salt form of trehalose-6-phosphate (T6P), a phosphorylated disaccharide and central signaling metabolite in plants, fungi, and bacteria . It functions as the biosynthetic precursor to the non-reducing disaccharide trehalose and serves as a potent endogenous inhibitor of SNF1-related protein kinase 1 (SnRK1), a master regulator of energy homeostasis and carbon metabolism [1]. The compound is commercially available in purity grades ranging from ≥95% to ≥99.0%, with applications in agricultural metabolomics, kinase inhibition assays, and enzymatic pathway studies .

Why Other T6P Analogs and Salt Forms Fail as Replacements for Trehalose 6-Phosphate Dipotassium Salt


Substitution of trehalose 6-phosphate dipotassium salt with alternative T6P salt forms (e.g., disodium or diammonium salts) or structurally related sugar phosphates (e.g., glucose-6-phosphate) introduces quantifiable deviations in analytical performance, biochemical target engagement, and physicochemical handling that preclude direct replacement. The dipotassium salt offers a favorable balance of aqueous solubility (up to 80 mg/mL in water) and hygroscopic stability under inert storage conditions , while alternative counterions alter chromatographic retention behavior in LC-MS calibration workflows and may introduce interfering ion suppression effects in negative ion mode electrospray ionization . Critically, T6P exhibits stringent structural specificity for SnRK1 inhibition—glucose-6-phosphate and other sugar phosphates fail to inhibit SnRK1 activity at comparable concentrations [1], rendering generic substitution invalid for kinase-targeted studies.

Quantitative Differentiation Evidence for Trehalose 6-Phosphate Dipotassium Salt: Comparative Performance Data


SnRK1 Kinase Inhibition Specificity: T6P Dipotassium vs. Glucose-6-Phosphate and Other Sugar Phosphates

Trehalose 6-phosphate dipotassium salt demonstrates exclusive inhibition of SnRK1 among structurally related sugar phosphates. In Arabidopsis thaliana seedling extracts, T6P inhibited SnRK1 activity by approximately 50% at concentrations of 1–20 μM, whereas glucose-6-phosphate and other sugars and sugar phosphates tested showed no detectable inhibition under identical assay conditions [1]. This selectivity is mechanistically attributed to the requirement of an intermediary factor present in most tissues except mature leaves, further underscoring the compound's unique engagement with the SnRK1 regulatory complex [2].

Plant signaling kinase inhibition metabolite selectivity

Aqueous Solubility Advantage of Dipotassium Salt Form for In Vitro Assay Preparation

The dipotassium salt of trehalose 6-phosphate provides an aqueous solubility of 80 mg/mL in water , whereas the free acid form of T6P (CAS: 4484-88-2) exhibits substantially lower aqueous solubility and requires organic co-solvents such as DMSO for dissolution . This solubility differential is a direct consequence of the potassium counterion, which enhances the hydrophilicity and ionization of the phosphate group compared to the protonated free acid . Among alternative salt forms, the dipotassium variant is reported to offer improved solubility and bioavailability relative to the disodium counterpart for research applications .

Solubility salt form comparison assay development

Analytical Reliability: Dipotassium Salt as Validated LC-MS Calibration Standard vs. Alternative Counterions

Trehalose 6-phosphate dipotassium salt is explicitly validated and cited in peer-reviewed methodologies as a calibration standard for LC-MS quantification of endogenous T6P in plant tissues . The compound has been used to generate standard calibration curves for T6P measurement in potato tubers and Arabidopsis thaliana seedlings . In contrast, alternative salt forms such as the diammonium salt (MW: 456.34 g/mol) and disodium salt differ in molecular weight and ionization characteristics, which directly affect retention time alignment and quantitation accuracy in HILIC-ESI-MS workflows when dipotassium salt is the designated reference standard [1].

LC-MS calibration metabolomics analytical standard

Purity Grade Availability and Specification Transparency Across Vendor Sources

Trehalose 6-phosphate dipotassium salt is available across multiple purity grades with transparent specification documentation. Sigma-Aldrich offers ~95% purity (TLC) with defined impurity limits (<10% water by Karl Fischer, K: 14–17.3%, P: 5.8–6.7%) . CookeChem provides ≥98% purity . AbMole offers ≥99.0% purity with certificate of analysis . TargetMol supplies 99.97% purity grade . This tiered availability contrasts with the free acid form (purity typically ≥98% but with undocumented counterion composition) and the diammonium salt (≥95% purity with different hygroscopic behavior) , providing researchers with quantifiable grade selection based on application sensitivity requirements.

Purity specification procurement

Chemical Stability and Storage Requirements: Dipotassium vs. Free Acid Handling

Trehalose 6-phosphate dipotassium salt requires storage at −20°C under inert atmosphere due to its hygroscopic nature , with a melting point >140°C (decomposition) . The free acid form (CAS: 4484-88-2) is similarly hygroscopic but lacks the stabilizing effect of the potassium counterion at the phosphate moiety, making it more prone to hydrolysis and degradation during extended storage . The dipotassium salt formulation is noted in vendor documentation as being more stable and easier to handle than the free acid , though all T6P forms remain hygroscopic and require careful moisture exclusion.

Stability hygroscopic storage conditions

Validated Research and Analytical Applications for Trehalose 6-Phosphate Dipotassium Salt


Plant Metabolomics: LC-MS Quantification of Endogenous T6P in Crop Tissues

Trehalose 6-phosphate dipotassium salt serves as the validated calibration standard for liquid chromatography-mass spectrometry (LC-MS) quantification of T6P in plant metabolomics studies. This application is supported by documented use in peer-reviewed methodologies for measuring T6P concentrations in potato tubers and Arabidopsis thaliana seedlings . The dipotassium salt form ensures consistent ionization behavior and accurate retention time alignment in HILIC-ESI-MS workflows, enabling reliable quantitation of this low-abundance signaling metabolite across diverse plant matrices.

SnRK1 Kinase Inhibition Assays for Plant Signaling Pathway Elucidation

Trehalose 6-phosphate dipotassium salt functions as a selective SnRK1 inhibitor in in vitro kinase assays, enabling researchers to dissect the SnRK1 signaling axis in plant carbon metabolism. At concentrations of 1–20 μM, T6P inhibits SnRK1 activity by approximately 50% in Arabidopsis seedling extracts, while glucose-6-phosphate and other sugar phosphates show no detectable inhibition under identical conditions [1]. This selectivity makes T6P dipotassium salt an essential tool for studying SnRK1-dependent regulation of biosynthetic gene expression, starch synthesis, and energy homeostasis.

Enzymatic Synthesis of Trehalose: Precursor for Trehalose-6-Phosphate Phosphatase Assays

Trehalose 6-phosphate dipotassium salt serves as the substrate for trehalose-6-phosphate phosphatase (TPP/T6PP) in enzymatic assays for trehalose biosynthesis pathway characterization. T6P is synthesized from glucose-6-phosphate and UDP-glucose by trehalose-6-phosphate synthase, then dephosphorylated by T6PP to yield trehalose [2]. The dipotassium salt provides the necessary solubility and stability for reproducible enzyme kinetics studies, and has been employed as an intermediate in the synthesis of D-(+)-Trehalose, a disaccharide used in biopharmaceutical monoclonal antibody formulations .

Agricultural Biotechnology: T6P-Mediated Crop Yield and Stress Tolerance Research

Trehalose 6-phosphate dipotassium salt supports agricultural biotechnology research targeting T6P signaling pathways for crop improvement. T6P regulates oil synthesis in plants, and its modulation has been linked to fatty acid accumulation and stress tolerance phenotypes [3]. Patent literature describes methods for regulating metabolism and modifying plant development by altering intracellular T6P availability, with applications in drought tolerance and carbon flow regulation [4][5]. The dipotassium salt provides a defined, high-purity reagent for exogenously manipulating T6P levels in experimental systems.

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